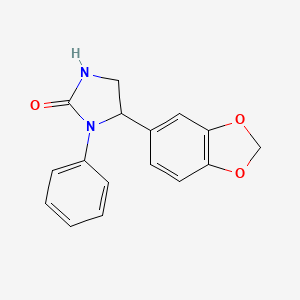
2-Imidazolidinone, 5-(1,3-benzodioxol-5-yl)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imidazolidinone, 5-(1,3-benzodioxol-5-yl)-1-phenyl- is a heterocyclic organic compound that features an imidazolidinone ring substituted with a benzodioxole and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 5-(1,3-benzodioxol-5-yl)-1-phenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound in the presence of a catalyst. The reaction conditions often include the use of polar solvents and specific temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures that the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Imidazolidinone, 5-(1,3-benzodioxol-5-yl)-1-phenyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-Imidazolidinone, 5-(1,3-benzodioxol-5-yl)-1-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Imidazolidinone, 5-(1,3-benzodioxol-5-yl)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolidinone derivatives with different substituents on the ring. Examples include:
- 4-(1,3-benzodioxol-5-yl)-2-imidazolidinone
- 1-[2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]thio]-1-oxoethyl]-2-imidazolidinone .
Uniqueness
2-Imidazolidinone, 5-(1,3-benzodioxol-5-yl)-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
62705-57-1 |
|---|---|
Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1-phenylimidazolidin-2-one |
InChI |
InChI=1S/C16H14N2O3/c19-16-17-9-13(18(16)12-4-2-1-3-5-12)11-6-7-14-15(8-11)21-10-20-14/h1-8,13H,9-10H2,(H,17,19) |
InChI Key |
LTNUDBOPTIFRLB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C(=O)N1)C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


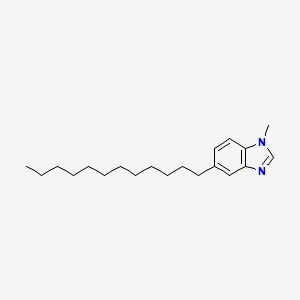
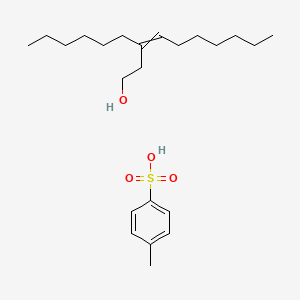
![[2,3'-Bi-1H-phenalene]-1,1'-dione](/img/structure/B14532114.png)
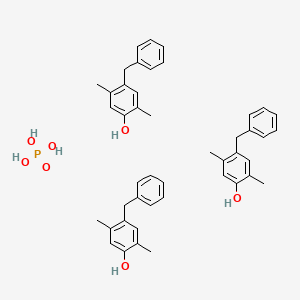
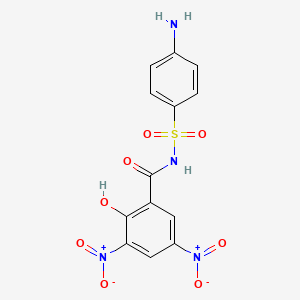
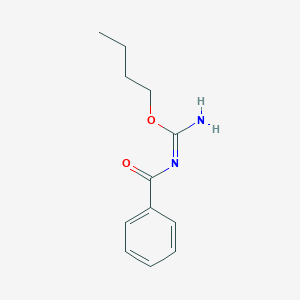
![2,8-Dimethylpyrimido[4,5-d]pyridazin-5(6H)-one](/img/structure/B14532128.png)
![N-(4-Methylphenyl)-N-[(3-oxobutanoyl)oxy]benzamide](/img/structure/B14532137.png)
![{5,5-Diethoxy-4-[(propan-2-yl)oxy]pent-3-en-1-yl}benzene](/img/structure/B14532142.png)
![1-Nitro-4-[{[(4-nitrophenyl)methyl]sulfanyl}(phenylsulfanyl)methyl]benzene](/img/structure/B14532149.png)
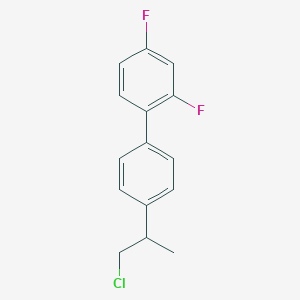
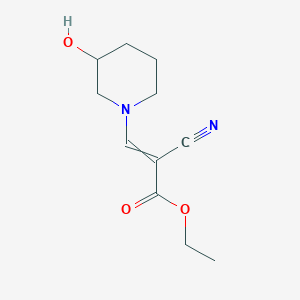
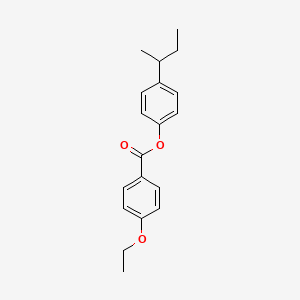
![(2R)-3-[2-(Benzyloxy)phenoxy]propane-1,2-diol](/img/structure/B14532169.png)
